4-(5-Ethyl-2-fluorophenyl)morpholine
Description
4-(5-Ethyl-2-fluorophenyl)morpholine is a synthetic small molecule characterized by a morpholine ring substituted at the 4-position with a 5-ethyl-2-fluorophenyl group. The ethyl and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, target binding affinity, and metabolic stability.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(5-ethyl-2-fluorophenyl)morpholine |
InChI |
InChI=1S/C12H16FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
BWLWZOPOOJJUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Anti-Trypanosomal Agents
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (Figure 29a, )
- Structure: Features a pyrazole core linked to a morpholine ring and a 4-phenoxyphenyl group.
- Activity: Exhibits potent anti-trypanosomal activity against T. b. rhodesiense (IC₅₀ = 1.0 µM) with cytotoxicity at 61.6 µM .
- Key Insights: The pyrazole ring is critical for activity; substitution with isoxazole reduces potency by 6-fold. The phenoxy group is essential; replacement with ethylene decreases efficacy by 9-fold. Compared to 4-(5-Ethyl-2-fluorophenyl)morpholine, the absence of fluorine and ethyl groups in this analog suggests that lipophilic substituents (e.g., ethyl) may enhance membrane permeability, while fluorine could improve metabolic stability.
1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (Figure 29b, )
- Structure : Replaces morpholine with piperazine.
- Activity: Similar anti-trypanosomal potency (IC₅₀ = 1.1 µM) but higher cytotoxicity than morpholine-containing analogs .
- Key Insight : Morpholine’s oxygen atom may reduce basicity and improve selectivity compared to piperazine, highlighting the importance of heterocycle choice in toxicity profiles.
Morpholine-Containing Trisubstituted Pyrimidines ()
CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
- Structure : Pyrimidine core with morpholine, trifluoromethyl, and dimethoxyphenyl groups.
- Activity : Displays EP2 receptor potentiation, with morpholine outperforming piperidine or piperazine analogs .
- Key Insight : The morpholine ring’s electron-rich oxygen may enhance binding to EP2 receptors, suggesting that this compound’s morpholine moiety could similarly stabilize target interactions.
CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
- Structure : Simplified analog of CID2992168 with a phenyl group.
- Activity : Retains EP2 potentiation, indicating tolerance for aromatic substituents .
- Comparison : The ethyl and fluorine groups in this compound may offer tunable steric and electronic effects compared to phenyl or trifluoromethyl groups.
Fluorophenyl-Morpholine Derivatives ()
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide (Compound 5)
- Structure : Fluorophenyl group linked to morpholine via a carbonyl bridge.
- Synthesis : Highlights the feasibility of introducing fluorine and morpholine into aromatic systems .
- Key Insight : Fluorine’s position (meta to morpholine) in this derivative contrasts with this compound’s ortho-fluorine, which may alter dipole interactions and binding kinetics.
Piperidine vs. Morpholine in Benzamide Scaffolds ()
- 2-Piperidinyl Phenyl Benzamides : Para-fluorobenzamide (CID890517) shows EP2 potentiation, but replacing piperidine with morpholine (TG6–268) abolishes activity .
- Key Insight : Morpholine’s conformational rigidity or polarity may disrupt binding in certain scaffolds, emphasizing that its utility depends on the broader molecular context.
Data Table: Comparative Profiles of Key Compounds
| Compound | Core Structure | Key Substituents | Biological Activity | Cytotoxicity (µM) | Target |
|---|---|---|---|---|---|
| This compound | Phenyl-morpholine | 5-Ethyl, 2-Fluoro | Hypothetical (e.g., anti-parasitic) | N/A | Undetermined |
| 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine | Pyrazole-morpholine | 4-Phenoxyphenyl | IC₅₀ = 1.0 µM (anti-trypanosomal) | 61.6 | T. b. rhodesiense |
| CID2992168 | Pyrimidine-morpholine | 3,4-Dimethoxyphenyl, CF₃ | EP2 potentiation | Not reported | EP2 receptor |
| CID890517 | Benzamide-piperidine | Para-fluorophenyl | EP2 potentiation | Not reported | EP2 receptor |
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